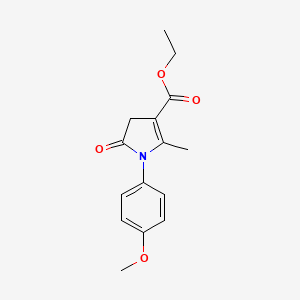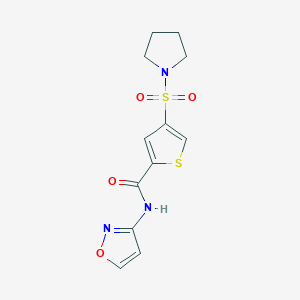![molecular formula C20H26N2O3 B5612669 1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5612669.png)
1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to 1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine often involves multiple steps, including ring closure and ring-opening reactions, as well as functional group transformations. A related synthesis involves the ring opening followed by ring closure reactions of specific precursors to afford novel compounds, with their chemical structure established based on elemental analysis and spectral data (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often determined using various spectroscopic methods and quantum studies. Spectral data, including NMR and IR spectroscopy, alongside computational methods such as DFT calculations, play a crucial role in elucidating the structure. For instance, the structure of related compounds was confirmed using NBO analysis and spectral data, highlighting the importance of theoretical and experimental approaches in understanding complex molecular structures (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by the functional groups present and the overall molecular framework. Local reactivity descriptors, obtained from computational studies, can predict sites of high reactivity for nucleophilic attacks, as seen in related compounds (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystal structure, can be assessed using various techniques. For instance, the crystal structure of related compounds is determined using single-crystal X-ray diffraction analysis, which provides detailed insights into the molecular arrangement and interactions within the crystal lattice (Moser, Bertolasi, & Vaughan, 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of complex organic compounds. Theoretical calculations, such as those involving the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP), can provide insights into the electronic structure and potential chemical behavior of such compounds (Halim & Ibrahim, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study of benzofuran derivatives like “1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine” could involve the development of promising compounds with target therapy potentials and little side effects . The main goal of medical researchers is to find substituted benzofurans with dramatic anticancer activities .
Propriétés
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-6-4-5-9-22(13)15-11-21(12-15)20(23)19-14(2)17-8-7-16(24-3)10-18(17)25-19/h7-8,10,13,15H,4-6,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCMNEKPDXADGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CN(C2)C(=O)C3=C(C4=C(O3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5612593.png)
![1,9-dimethyl-4-(3-thienylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5612596.png)
![1-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5612602.png)
![4,6-dichloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5612609.png)

![5-nitro-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyridine](/img/structure/B5612627.png)
![3-fluoro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5612635.png)

![N-(5-chloro-2-methoxybenzyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5612655.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5612662.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[5-(2-fluorophenyl)-2-furyl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5612686.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5612690.png)